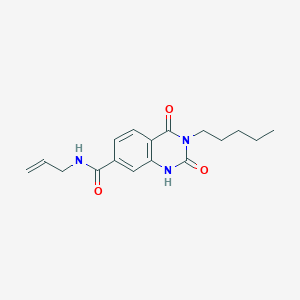![molecular formula C26H32N4O3 B6513987 7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892266-68-1](/img/structure/B6513987.png)
7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.24744090 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
AKOS001753781, also known as F6548-0890 or 7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, is a selective G-protein coupled receptor GPR55 (LPIR1) agonist . GPR55 is a type of G protein-coupled receptor that is activated by lysophosphatidylinositol and other related lipids . It plays a crucial role in various physiological processes, including pain perception, bone development, and regulation of certain types of cancer cells .
Mode of Action
This compound interacts with its target, the GPR55 receptor, by binding to it and activating it . It is 18-times more potent than lysophosphatidylinositol in stimulating cellular ERK1/2 phosphorylation and is at least 10-times more potent than CID1792197 or CID1172084 (ML185) in inducing PKCβII translocation .
Biochemical Pathways
The activation of GPR55 by AKOS001753781 affects several biochemical pathways. One of the key pathways is the ERK1/2 phosphorylation pathway, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and survival . Another affected pathway is the PKCβII translocation pathway, which is involved in various cellular functions, including cell growth and differentiation .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body . These properties significantly impact the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The activation of GPR55 by AKOS001753781 leads to changes in cellular processes, such as increased ERK1/2 phosphorylation and PKCβII translocation . These changes can have various molecular and cellular effects, depending on the specific cell type and the physiological context .
Propiedades
IUPAC Name |
7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-4-5-6-12-30-25(32)21-11-10-20(17-22(21)27-26(30)33)24(31)29-15-13-28(14-16-29)23-9-7-8-18(2)19(23)3/h7-11,17H,4-6,12-16H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHJNUSYUOUHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513945.png)
![2,4-dioxo-3-pentyl-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513948.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513952.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513961.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513968.png)

![7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513979.png)
![N-{2-[(2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazolin-7-yl)formamido]ethyl}acetamide](/img/structure/B6513980.png)
![N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513990.png)
![7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513998.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513999.png)
